Technical Guide: Cyclopentyl-(2-fluoro-benzyl)-amine (CAS 85952-80-3)
Technical Guide: Cyclopentyl-(2-fluoro-benzyl)-amine (CAS 85952-80-3)
Executive Summary
Cyclopentyl-(2-fluoro-benzyl)-amine (CAS 85952-80-3), also known as N-(2-fluorobenzyl)cyclopentanamine, is a specialized secondary amine intermediate used critically in the synthesis of pharmaceutical candidates. Its structural core—a lipophilic cyclopentyl ring coupled with an electron-deficient 2-fluorobenzyl moiety—serves as a robust pharmacophore in drug discovery, particularly for G-protein coupled receptor (GPCR) ligands (e.g., opioid antagonists) and kinase inhibitors (e.g., Tpl2, EGFR, and beta-catenin pathway modulators).
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, optimized synthetic routes, analytical characterization, and handling protocols. It is designed for medicinal chemists and process engineers requiring high-purity synthesis and rigorous validation standards.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The 2-fluoro substituent on the benzyl ring is not merely decorative; it provides metabolic stability by blocking the metabolically labile ortho-position and modulates the pKa of the amine, influencing bioavailability and receptor binding affinity.
Table 1: Core Chemical Data
| Property | Specification |
| CAS Number | 85952-80-3 |
| IUPAC Name | N-[(2-Fluorophenyl)methyl]cyclopentanamine |
| Synonyms | N-(2-Fluorobenzyl)cyclopentylamine; 2-Fluoro-N-cyclopentylbenzylamine |
| Molecular Formula | C₁₂H₁₆FN |
| Molecular Weight | 193.26 g/mol |
| Appearance | Clear, colorless to pale yellow liquid (Standard State) |
| Boiling Point (Predicted) | 265–275 °C (760 mmHg); ~135–140 °C (15 mmHg) |
| Density (Predicted) | ~1.02–1.08 g/cm³ |
| Solubility | Soluble in DCM, MeOH, EtOH, DMSO; sparingly soluble in water.[1][2][3][4] |
| Acidity (pKa) | ~9.5 (Predicted for secondary amine) |
Synthetic Routes & Process Optimization
To achieve pharmaceutical-grade purity (>98%), the Reductive Amination pathway is the industry standard, offering superior control over impurities compared to direct alkylation.
Primary Route: Reductive Amination (Recommended)
This method couples 2-Fluorobenzaldehyde with Cyclopentylamine using a selective reducing agent. This route minimizes the formation of tertiary amine byproducts (bis-alkylation) which are common in direct alkylation with benzyl halides.
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Mechanism: Formation of an imine (Schiff base) intermediate followed by in situ reduction.
-
Reagents: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄ for its selectivity toward imines in the presence of aldehydes.
Experimental Protocol (Self-Validating System)
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Imine Formation:
-
Charge a reactor with 2-Fluorobenzaldehyde (1.0 eq) and Cyclopentylamine (1.1 eq) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .
-
Process Note: A slight excess of amine drives the equilibrium toward the imine.
-
Stir at room temperature for 1–2 hours. Monitor by TLC or LC-MS (disappearance of aldehyde).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise to control exotherm.
-
Optional: Add catalytic Acetic Acid (AcOH) to accelerate imine formation if reaction is sluggish.
-
-
Quench & Isolation:
-
Quench with saturated aqueous NaHCO₃.
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Extract with DCM (3x). Wash combined organics with brine.
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Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification:
-
The crude oil is typically >90% pure.
-
Validation: If purity <95%, purify via flash chromatography (SiO₂; Hexane/EtOAc gradient) or convert to the HCl salt (precipitate from Et₂O/HCl) for recrystallization.
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Alternative Route: Nucleophilic Substitution
-
Reagents: 2-Fluorobenzyl bromide + Cyclopentylamine + Base (K₂CO₃).
-
Drawback: High risk of over-alkylation to form the tertiary amine (N,N-bis(2-fluorobenzyl)cyclopentylamine), requiring difficult chromatographic separation.
Synthesis Workflow Diagram
Figure 1: Optimized reductive amination pathway for CAS 85952-80-3, highlighting the critical intermediate and potential impurity risks.
Analytical Characterization
Trustworthiness in synthesis relies on rigorous characterization. The following spectral features confirm the identity of CAS 85952-80-3.
Nuclear Magnetic Resonance (NMR)[2][9]
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¹H NMR (400 MHz, CDCl₃):
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δ 7.3–7.0 ppm (m, 4H): Aromatic protons. The 2-fluoro substitution pattern creates a distinct multiplet structure compared to unsubstituted benzyl.
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δ 3.85 ppm (s, 2H): Benzylic methylene (-NCH ₂-Ar).
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δ 3.10 ppm (m, 1H): Cyclopentyl methine (-NCH <).
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δ 1.9–1.4 ppm (m, 8H): Cyclopentyl methylene protons.
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δ 1.3 ppm (br s, 1H): Amine proton (-NH -), exchangeable with D₂O.
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-
¹⁹F NMR:
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δ -118 ppm: Single peak (typical for ortho-fluorine on benzene).
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Mass Spectrometry (MS)[9]
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Method: ESI-MS (Positive Mode).
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Expected Ion: [M+H]⁺ = 194.13 m/z.
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Fragmentation: Loss of the cyclopentyl group or tropylium ion formation may be observed in harder ionization techniques.
Pharmaceutical Applications & Biological Relevance[6][7][10][11][12][13][14]
This compound is rarely a final drug but serves as a high-value Intermediate for several therapeutic classes.
Target Classes[3][7][12][13][15]
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Opioid Receptor Antagonists:
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Used to synthesize N-substituted derivatives that modulate mu/kappa opioid receptors. The 2-fluorobenzyl group mimics the lipophilic binding pockets found in fentanyl analogs but with altered metabolic profiles.
-
-
Kinase Inhibitors (Oncology):
-
Tpl2 (COT) Kinase Inhibitors: Patents (e.g., WO2006124692) describe the reaction of fluorobenzaldehydes with amines to create quinoline-3-carbonitrile derivatives. These compounds block TNF-α production, relevant for inflammatory diseases and cancer.
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Beta-Catenin/TCF-4 Inhibitors: Used in the synthesis of amino-substituted quinazolines (US 2009/0004185) targeting the Wnt pathway in colorectal cancers.
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Pharmacophore Logic
The Cyclopentyl-(2-fluoro-benzyl) motif offers specific advantages:
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Conformational Restriction: The cyclopentyl ring limits the rotational freedom of the nitrogen, potentially locking the molecule into a bioactive conformation more effectively than a linear alkyl chain.
-
Metabolic Blocking: The fluorine atom at the ortho position of the benzyl ring blocks metabolic hydroxylation at this site (a common clearance pathway), extending the half-life of the parent drug.
Handling, Stability & Safety
Signal Word: DANGER (Based on general secondary amine properties)
Hazard Identification[3]
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H314: Causes severe skin burns and eye damage (Corrosive).
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H302: Harmful if swallowed.
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H317: May cause an allergic skin reaction.
Storage & Stability
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Storage: Store under inert atmosphere (Nitrogen or Argon) at 2–8°C. Secondary amines can absorb CO₂ from the air to form carbamates or oxidize over time.
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Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides, and chloroformates.
Disposal
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Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize Nitrogen and Fluorine oxides).
References
-
CymitQuimica . (n.d.). Safety Data Sheet: N-(2-Fluorobenzyl)cyclopentanamine. Retrieved from
-
Hu, E., et al. (2006). 3-Cyanoquinoline inhibitors of Tpl2 kinase and methods of making and using the same. WO Patent 2006/124692. World Intellectual Property Organization.[2]
- Zhang, H., et al. (2009). Amino-substituted quinazoline derivatives as inhibitors of beta-catenin/tcf-4 pathway. US Patent Application 2009/0004185. U.S.
-
Wentland, M. P. (2010). Diaryl ethers as opioid receptor antagonists. European Patent EP2208727A1. European Patent Office.[2]
-
Sigma-Aldrich . (n.d.). Product Detail: Cyclopentyl-(2-fluoro-benzyl)-amine. Retrieved from
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2006124692A2 - 3-cyanoquinoline inhibitors of tpl2 kinase and methods of making and using the same - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
